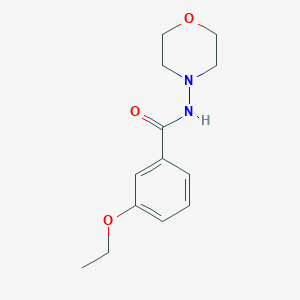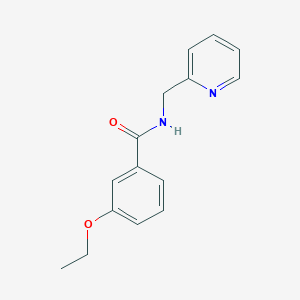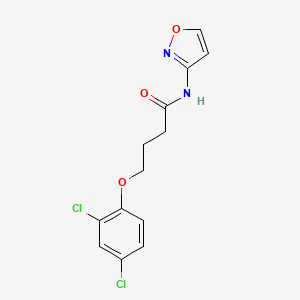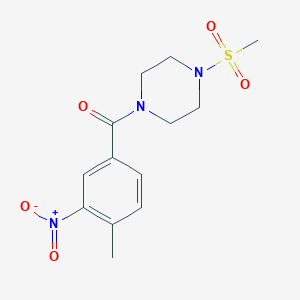
3-ethoxy-N-4-morpholinylbenzamide
Übersicht
Beschreibung
3-ethoxy-N-4-morpholinylbenzamide, also known as EMBI, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool for studying the central nervous system. EMBI belongs to the class of benzamide derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Wirkmechanismus
3-ethoxy-N-4-morpholinylbenzamide inhibits the uptake of dopamine by the DAT in the brain. This leads to an increase in dopamine concentration in the synaptic cleft, which can have various effects on the central nervous system. The exact mechanism of action of this compound is not fully understood, but it is believed to involve binding to the DAT and preventing the reuptake of dopamine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the striatum of the brain, which is associated with the reward system and motor function. This compound has also been found to increase the locomotor activity of rats, suggesting that it may have a stimulant effect. Additionally, this compound has been found to increase the release of acetylcholine in the hippocampus, which is associated with learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethoxy-N-4-morpholinylbenzamide in lab experiments is its selectivity for the DAT. This allows researchers to investigate the role of dopamine in various neurological disorders without affecting other neurotransmitters. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to dopaminergic neurons in vitro, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-ethoxy-N-4-morpholinylbenzamide. One area of interest is investigating the role of dopamine in addiction and substance abuse. This compound has been found to reduce the rewarding effects of cocaine in rats, suggesting that it may have potential as a treatment for addiction. Another area of interest is investigating the potential therapeutic use of this compound in Parkinson's disease and other neurological disorders. This compound has been found to increase dopamine concentration in the brain, which may have beneficial effects in these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-4-morpholinylbenzamide has been used as a tool in scientific research to study the central nervous system. It has been found to selectively inhibit the uptake of dopamine by the dopamine transporter (DAT) in the brain. This makes this compound a potential candidate for investigating the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-ethoxy-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12-5-3-4-11(10-12)13(16)14-15-6-8-17-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOLJKCUSADRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184877.png)


![1-(4-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4184900.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4184903.png)

![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4184912.png)
![2-[(5-bromo-2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184918.png)

![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)

![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)
